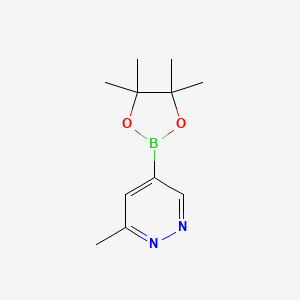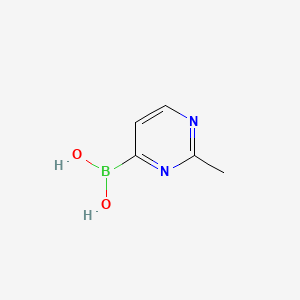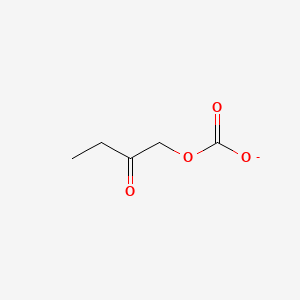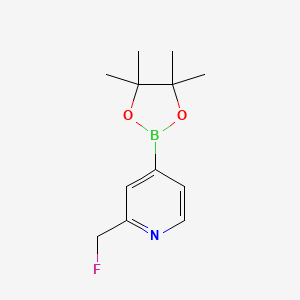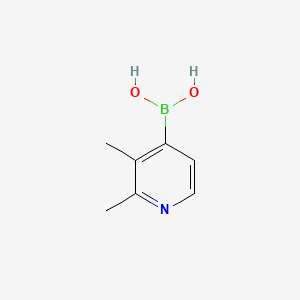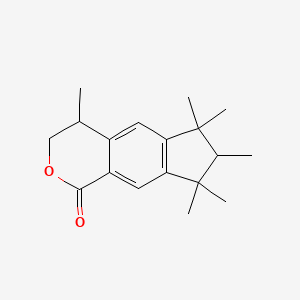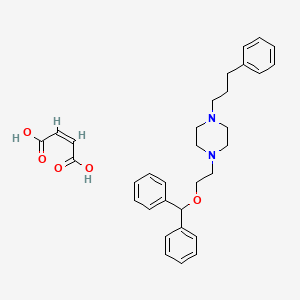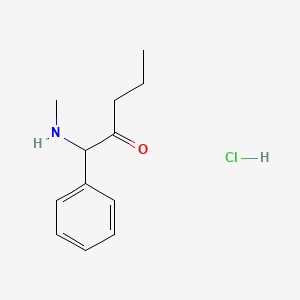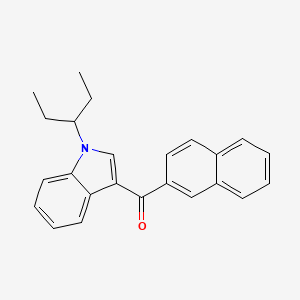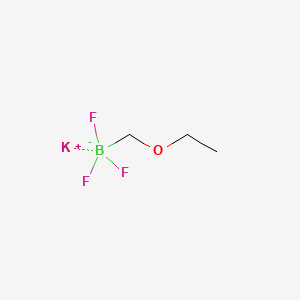
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is an organometallic compound with the chemical formula C20H26Cl2SiZr. It is commonly used as a catalyst in polymerization reactions, particularly in the production of polyolefins. This compound is known for its high thermal stability and effectiveness in catalyzing the polymerization of ethylene and other α-olefins.
Mécanisme D'action
Target of Action
The primary target of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is organic reactions . This compound is widely used as a catalyst in various organic reactions .
Mode of Action
As a catalyst, this compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . It exhibits high catalytic activity, selectivity, and stability .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Polymerization of olefins
- Diastereoselective intramolecular olefin alkylations
- Asymmetric carbomagnesiation
- Reduction of esters to alcohols
- Enantioselective synthesis of allylic amines
Pharmacokinetics
It’s important to note that the compound should be handled with care to avoid eye and skin contact and avoid breathing vapor .
Result of Action
The result of the compound’s action is the acceleration of various organic reactions, leading to the production of desired products in a more efficient and selective manner .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of dimethylsilylene-bridged bis(indenyl) ligands with zirconium tetrachloride. The process can be summarized as follows:
Ligand Preparation: The indenyl ligands are first synthesized through the hydrogenation of indene.
Ligand Bridging: The indenyl ligands are then bridged with a dimethylsilylene group.
Complex Formation: The bridged ligand is reacted with zirconium tetrachloride to form the final product.
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large quantities of indenyl ligands are prepared and hydrogenated.
Automated Bridging and Complex Formation: Automated systems are used to bridge the ligands and react them with zirconium tetrachloride under controlled conditions.
Purification: The final product is purified through recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE primarily undergoes the following types of reactions:
Polymerization: It acts as a catalyst in the polymerization of ethylene and other α-olefins.
Substitution: The compound can undergo ligand substitution reactions where the chloride ligands are replaced by other anions or neutral ligands.
Common Reagents and Conditions
Polymerization: Ethylene or α-olefins are used as monomers. The reaction is typically carried out at high pressures and temperatures in the presence of a co-catalyst, such as methylaluminoxane (MAO).
Substitution: Various nucleophiles, such as alkoxides or amines, can be used to replace the chloride ligands.
Major Products
Polyethylene: When used in ethylene polymerization, the major product is polyethylene.
Substituted Complexes: In substitution reactions, the products are new zirconium complexes with different ligands.
Applications De Recherche Scientifique
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE has a wide range of applications in scientific research:
Chemistry: It is extensively used in the study of polymerization mechanisms and the development of new catalytic systems.
Biology: Research into its potential use in the synthesis of biocompatible polymers for medical applications.
Medicine: Exploration of its role in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Widely used in the production of high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
Comparaison Avec Des Composés Similaires
Similar Compounds
RAC-ETHYLENEBIS(INDENYL)ZIRCONIUM(IV) DICHLORIDE: Similar structure but with an ethylene bridge instead of a dimethylsilylene bridge.
RAC-DIMETHYLSILYLENEBIS(INDENYL)ZIRCONIUM(IV) DICHLORIDE: Similar but without the tetrahydro modification on the indenyl ligands.
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)HAFNIUM(IV) DICHLORIDE: Hafnium analog of the compound.
Uniqueness
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is unique due to its high thermal stability and effectiveness in catalyzing polymerization reactions. The tetrahydro modification on the indenyl ligands provides additional stability and reactivity, making it a preferred choice in certain polymerization processes.
This compound’s ability to produce high-density and linear low-density polyethylenes with specific properties makes it highly valuable in industrial applications.
Propriétés
Numéro CAS |
126642-97-5 |
|---|---|
Formule moléculaire |
C20H26Cl2SiZr |
Poids moléculaire |
456.637 |
Nom IUPAC |
dichlorozirconium;dimethyl-bis(4,5,6,7-tetrahydroinden-1-yl)silane |
InChI |
InChI=1S/C20H26Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
JIDPAXDFEUYEHT-UHFFFAOYSA-L |
SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


